N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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Overview
Description
N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
- Pyrimidine derivatives
- Piperazine derivatives
- Catalysts such as palladium or copper
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM)
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
- N-(4-Propylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Uniqueness
N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to its specific structural features, such as the ethyl group on the phenyl ring and the pyrrolidine moiety on the pyrimidine ring. These structural elements may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H30N6O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H30N6O/c1-3-18-6-8-19(9-7-18)25-22(29)28-14-12-27(13-15-28)21-16-20(23-17(2)24-21)26-10-4-5-11-26/h6-9,16H,3-5,10-15H2,1-2H3,(H,25,29) |
InChI Key |
XHXUTUAETVWETN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C |
Origin of Product |
United States |
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